1-[(5-Bromofuran-2-yl)methyl]azetidine
Description
1-[(5-Bromofuran-2-yl)methyl]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring containing one nitrogen atom) substituted with a methyl group linked to a 5-bromofuran-2-yl moiety. The molecular formula is C₈H₁₀BrNO, with a molecular weight of 215.09 g/mol (calculated). The bromofuran component introduces electron-rich aromatic character, while the azetidine’s ring strain and conformational rigidity make it valuable in medicinal chemistry as a bioisostere for piperidine or pyrrolidine.
The compound’s synthesis likely involves alkylation of azetidine with a bromofuran-containing methyl electrophile (e.g., 5-bromo-2-(bromomethyl)furan). Applications are speculative but may include use as a building block in pharmaceuticals, agrochemicals, or materials science due to its reactive bromine atom (enabling cross-coupling reactions) and azetidine’s metabolic stability.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-3-2-7(11-8)6-10-4-1-5-10/h2-3H,1,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAVVSPJYMEBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]azetidine is a heterocyclic compound that combines an azetidine ring with a furan moiety, notable for its potential biological activity. The structure features a bromine atom at the 5-position of the furan ring, which may enhance its reactivity and interaction with biological targets. This compound is part of a broader class of azetidine derivatives that have garnered interest for their pharmacological properties.
Cytotoxicity and Cancer Research
Azetidine derivatives have been explored for their cytotoxic effects on cancer cells. The unique structural features of these compounds allow for selective targeting of cancerous cells while sparing normal cells. Preliminary studies suggest that compounds similar to this compound could be developed into anticancer agents.
Case Study: Cytotoxicity of Azetidine Derivatives
In a study assessing the cytotoxic effects of various azetidine derivatives on different cancer cell lines, it was found that certain modifications to the azetidine structure significantly enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased potency against breast and lung cancer cell lines.
Table 2: Cytotoxicity Data for Azetidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Azetidine Derivative A | MCF-7 (Breast) | 15 |
| Azetidine Derivative B | A549 (Lung) | 10 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, the presence of the furan and azetidine rings suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of azetidine derivatives. Modifications at specific positions on the azetidine or furan rings can lead to enhanced potency or selectivity. For example, introducing halogen substituents has been shown to increase binding affinity to certain targets.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(5-Bromofuran-2-yl)methyl]azetidine exhibit significant antimicrobial properties. For instance, modifications to the azetidine framework have shown effectiveness against Mycobacterium tuberculosis by inhibiting the polyketide synthase (Pks13) enzyme, which is crucial for bacterial survival . The azetidine derivatives demonstrated improved minimum inhibitory concentration (MIC) values, suggesting their potential as therapeutic agents against resistant strains of tuberculosis.
Cancer Therapy
The compound's structure allows it to act as an inhibitor of KDM5 demethylases, which are implicated in several hyperproliferative diseases, including cancer. The inhibition of these enzymes can enhance the efficacy of existing cancer treatments such as chemotherapy and targeted therapies . This application highlights the compound's potential in overcoming drug resistance and improving treatment outcomes.
Neurological Disorders
There is emerging interest in the application of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar structural features have been studied for their neuroprotective effects, potentially offering new avenues for treating conditions like Alzheimer's disease.
Synthesis and Modification
The synthesis of this compound involves several steps that require precise control over reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, including:
- Formation of Azetidine Ring : Utilizing cyclization reactions involving appropriate precursors.
- Bromination : Introducing the bromine atom into the furan ring via electrophilic substitution reactions.
These synthetic pathways allow for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antitubercular Activity
In a study investigating novel inhibitors of Pks13, derivatives of this compound were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis. The results showed that certain azetidine amides retained significant potency against the enzyme while exhibiting favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
Case Study 2: Cancer Treatment Enhancement
Research has demonstrated that azetidine derivatives can potentiate the effects of conventional chemotherapeutics by targeting KDM5 demethylases. In vitro studies revealed that these compounds could reduce cell viability in cancer cell lines more effectively than standard treatments alone, suggesting a synergistic effect .
Data Tables
| Compound | Target | Activity | MIC (µM) | Notes |
|---|---|---|---|---|
| 1-Azetidine Amide | Pks13 | Inhibitor | < 1 | Effective against M. tuberculosis |
| KDM5 Inhibitor | KDM5 Demethylases | Anticancer | Variable | Enhances efficacy of chemotherapy |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-[(5-Bromofuran-2-yl)methyl]azetidine, we compare it structurally and functionally with two analogs from the provided evidence:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Analysis
Comparison with 1-(Methylsulfonyl)azetidine
- Substituent Effects : The sulfonyl group in 1-(methylsulfonyl)azetidine is electron-withdrawing, stabilizing the azetidine ring against ring-opening reactions. In contrast, the bromofuran-methyl group in the target compound is electron-rich, increasing susceptibility to electrophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki reactions).
- Bioactivity : Sulfonyl-substituted azetidines are common in protease inhibitors, whereas bromofuran derivatives may target enzymes or receptors requiring aromatic stacking interactions.
Comparison with 1-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride Amine vs. Azetidine: The primary amine in the hydrochloride salt offers high solubility and reactivity in salt form, ideal for ionic interactions in drug candidates. Bromine Utility: Both compounds retain bromine for functionalization, but the azetidine’s smaller ring size may enhance metabolic stability compared to the ethylamine backbone.
Contradictions and Limitations
Preparation Methods
Reaction Conditions
Key Observations
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.
-
Excess alkylating agent improves conversion but may lead to di-alkylation byproducts.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the mono-alkylated product.
Reductive Amination of 5-Bromofuran-2-carbaldehyde with Azetidine
An alternative approach employs reductive amination to couple 5-bromofuran-2-carbaldehyde with azetidine, followed by reduction of the intermediate imine.
Reaction Scheme
Optimization Insights
-
NaBH3CN selectively reduces imines without attacking the azetidine ring.
-
Acidic conditions (pH 4–5) prevent azetidine protonation, ensuring nucleophilic availability.
Halogen Exchange via Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling offers a regioselective pathway to install the bromofuran group. This method is advantageous for functionalized azetidines.
Protocol
Challenges
-
Sensitivity to oxygen and moisture necessitates inert atmosphere (N2/Ar).
-
Competing side reactions (e.g., β-hydride elimination) reduce efficiency.
Cyclization of Bromofuran-Containing Precursors
Cyclization strategies construct the azetidine ring in situ, avoiding pre-formed azetidine.
Example Pathway
Limitations
-
Lower yields due to competing polymerization of the dibromopropane.
-
Requires rigorous temperature control to favor intramolecular cyclization.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation | 58–72 | Straightforward, scalable | Di-alkylation byproducts |
| Reductive Amination | 65–78 | High selectivity | Requires aldehyde precursor |
| Buchwald-Hartwig Coupling | 50–62 | Regioselective, functional-group-tolerant | Sensitive to reaction conditions |
| Cyclization | 45–55 | Avoids pre-formed azetidine | Low yield, complex purification |
Critical Parameter Optimization
Solvent Effects
Temperature Control
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidine?
Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification steps. For example, protocols in azetidine-based scaffold syntheses report yields ranging from 46% to 81% depending on the stereochemistry of intermediates and the efficiency of protecting group strategies (e.g., trityloxy-methyl groups) . Low yields in certain steps (e.g., 46% for ent-5b) may arise from steric hindrance or competing side reactions, necessitating iterative adjustments to reagent stoichiometry or reaction time .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy are critical. For instance, HRMS data (e.g., m/z 549.1542 for a related azetidine derivative) confirms molecular formula accuracy, while <sup>13</sup>C NMR peaks (e.g., δ 66.5, 61.5 ppm) help identify substituents on the azetidine ring . Polarimetry (e.g., [α]D values in CHCl3) is essential for verifying enantiomeric purity in stereochemically complex derivatives .
Q. How does the bromofuran moiety influence the compound’s reactivity in substitution reactions?
The 5-bromo group on the furan ring acts as an electrophilic site, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions. This reactivity is critical for diversifying the compound into functionalized analogs for structure-activity relationship (SAR) studies. Brominated furans are also prone to regioselective functionalization under palladium catalysis, as seen in related heterocyclic systems .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure azetidine derivatives?
Chiral auxiliaries and asymmetric catalysis are key. For example, the use of enantiomeric chloride intermediates (e.g., ent-4b and ent-4c) with controlled configurations enables the synthesis of distinct diastereomers (e.g., ent-5b vs. ent-5c) . Chiral HPLC or enzymatic resolution methods can further separate stereoisomers, as demonstrated in azetidine-based medicinal chemistry campaigns .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Density functional theory (DFT) calculations and molecular docking studies can map electrostatic potentials and binding affinities. For instance, the azetidine ring’s conformationally restricted structure may enhance target engagement in enzyme active sites, as observed in analogs targeting neurological receptors . Pharmacophore models incorporating the bromofuran group’s electronic profile can guide lead optimization .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols, such as dose-response curves with IC50/EC50 validation and orthogonal assays (e.g., SPR for binding kinetics), improve reproducibility. For example, azetidine derivatives with trifluoromethyl groups showed varied efficacy in inflammatory models due to metabolic stability differences .
Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS monitoring of degradation products are essential. The azetidine ring’s susceptibility to ring-opening under acidic conditions necessitates formulation adjustments (e.g., lyophilization or buffered solutions) .
Data Contradictions and Methodological Solutions
Key Research Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
